4-Acetylaminoantipyrine

Description

Properties

IUPAC Name |

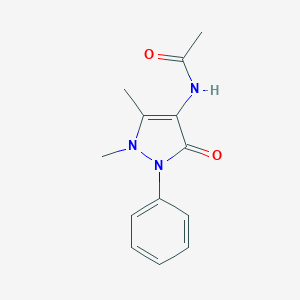

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-9-12(14-10(2)17)13(18)16(15(9)3)11-7-5-4-6-8-11/h4-8H,1-3H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIAGWXKSCXPNNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40232106 | |

| Record name | N-Antipyrinylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40232106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83-15-8 | |

| Record name | 4-Acetylaminoantipyrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylaminoantipyrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Acetamidoantipyrine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=331807 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Antipyrinylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40232106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,3-dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.325 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ACETAMINOANTIPYRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/535H9N144Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of 4-Acetylaminoantipyrine in the Metabolic Cascade of Pyrazolone Analgesics: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetylaminoantipyrine (4-AAA) is a principal metabolite of the widely used pyrazolone analgesics, aminopyrine and metamizole (dipyrone). While initial assumptions might attribute pharmacological activity to this major metabolite, extensive research has elucidated that 4-AAA is, in fact, a pharmacologically inactive end-product of a complex metabolic cascade. The analgesic and antipyretic effects of its parent compounds are primarily mediated by its precursor metabolites, 4-methylaminoantipyrine (MAA) and 4-aminoantipyrine (AA). This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its role within the broader metabolic pathway, the activity of its precursors, and the experimental evidence that defines its inactive nature.

Introduction

This compound, also known as N-acetyl-4-aminoantipyrine, is a member of the pyrazole class of compounds. It is formed in the body following the administration of aminopyrine and metamizole[1]. Understanding the pharmacological profile of 4-AAA is critical for a comprehensive grasp of the efficacy and safety of these widely used drugs. This document will detail the metabolic journey from the parent drug to 4-AAA, present quantitative data on the activity and pharmacokinetics of the key metabolites, and describe the experimental protocols used to ascertain their mechanisms of action.

The Metabolic Pathway of Metamizole

Metamizole is a prodrug that undergoes rapid non-enzymatic hydrolysis in the gastrointestinal tract to its primary active metabolite, 4-methylaminoantipyrine (MAA). MAA is then absorbed and further metabolized in the liver through two main pathways. One pathway involves the demethylation of MAA by cytochrome P450 enzymes (primarily CYP3A4) to form another active metabolite, 4-aminoantipyrine (AA). The second pathway involves the oxidation of MAA to the inactive metabolite 4-formylaminoantipyrine (FAA). Finally, the active metabolite AA is acetylated by the polymorphic enzyme N-acetyltransferase 2 (NAT2) to form the inactive end-metabolite, this compound (4-AAA)[2][3][4].

The metabolic conversion of the active metabolite AA to the inactive 4-AAA is a crucial step in the detoxification and elimination of the drug. The efficiency of this acetylation step can vary between individuals due to genetic polymorphisms in the NAT2 enzyme, leading to "slow" and "fast" acetylator phenotypes[4].

Mechanism of Action of Active Precursor Metabolites

The pharmacological effects of metamizole are not attributed to the parent compound or 4-AAA, but rather to the active metabolites MAA and AA. These metabolites exert their analgesic and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins[2][5]. Prostaglandins are key mediators of pain, fever, and inflammation.

MAA and AA are non-selective inhibitors of COX-1 and COX-2. Inhibition of prostaglandin synthesis accounts for the therapeutic effects of these metabolites[2][5].

Quantitative Data: Pharmacokinetics and COX Inhibition

The following tables summarize key quantitative data for the major metabolites of metamizole.

Table 1: Pharmacokinetic Parameters of Metamizole Metabolites

This table presents the mean peak plasma concentrations (Cmax) and area under the plasma concentration-time curve (AUC) for the four main metabolites after a single oral dose of 1 g of metamizole in healthy volunteers.

| Metabolite | Cmax (mg/L) | AUC (mg·h/L) | Pharmacological Activity |

| 4-Methylaminoantipyrine (MAA) | 11.7 ± 2.4 | 63.7 ± 11.2 | Active |

| 4-Aminoantipyrine (AA) | 1.8 ± 0.5 | 22.1 ± 6.2 | Active |

| 4-Formylaminoantipyrine (FAA) | 1.3 ± 0.6 | 12.9 ± 5.2 | Inactive |

| This compound (4-AAA) | 2.5 ± 1.1 | 29.8 ± 12.1 | Inactive |

Data adapted from Levy et al., 1995.

Table 2: In Vitro Cyclooxygenase (COX) Inhibition by Active Metamizole Metabolites

This table shows the half-maximal inhibitory concentrations (IC50) of the active metabolites MAA and AA on COX-1 and COX-2. Notably, FAA and 4-AAA did not produce any significant inhibition of either COX isoform[3].

| Metabolite | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

| 4-Methylaminoantipyrine (MAA) | 2.55 | 4.65 |

| 4-Aminoantipyrine (AA) | 21 | 42 |

Data from Hinz et al., 2007.

Experimental Protocols

The determination of the pharmacological activity of metamizole metabolites has been established through various in vitro and in vivo experimental procedures.

In Vitro Cyclooxygenase (COX) Inhibition Assay

A common method to determine the inhibitory activity of compounds on COX enzymes is the whole-blood assay. This method provides a physiologically relevant environment for assessing COX inhibition.

Objective: To measure the IC50 of a test compound on COX-1 and COX-2 activity in human whole blood.

Methodology:

-

COX-1 Activity (Thromboxane B2 Formation):

-

Whole blood from healthy volunteers (who have not taken NSAIDs for at least two weeks) is collected into tubes without anticoagulants.

-

Aliquots of blood are incubated with various concentrations of the test compound (e.g., MAA, AA, or 4-AAA) or vehicle control for a specified time (e.g., 60 minutes) at 37°C.

-

Coagulation is allowed to proceed for 60 minutes at 37°C, during which platelet activation leads to COX-1-mediated thromboxane A2 (TXA2) synthesis, which is rapidly converted to its stable metabolite, thromboxane B2 (TXB2).

-

The reaction is stopped by placing the samples on ice and adding a COX inhibitor like indomethacin.

-

Plasma is separated by centrifugation.

-

TXB2 levels are quantified using a specific enzyme immunoassay (EIA) or LC-MS/MS.

-

-

COX-2 Activity (Prostaglandin E2 Synthesis):

-

Whole blood is collected into tubes containing an anticoagulant (e.g., heparin).

-

Aliquots of blood are incubated with various concentrations of the test compound or vehicle control.

-

COX-2 is induced by incubating the blood with lipopolysaccharide (LPS) for 24 hours at 37°C.

-

The synthesis of prostaglandin E2 (PGE2) is measured in the plasma using a specific EIA or LC-MS/MS.

-

-

Data Analysis:

-

The concentration of the test compound that causes 50% inhibition of TXB2 (for COX-1) or PGE2 (for COX-2) production is calculated and reported as the IC50 value.

-

Expected Outcome for 4-AAA: When this compound is evaluated using this protocol, it is expected to show no significant inhibition of either COX-1 or COX-2 activity, confirming its pharmacologically inactive nature[3].

Metabolite Quantification in Biological Matrices

The pharmacokinetic profiles of metamizole metabolites are typically determined using high-performance liquid chromatography (HPLC) coupled with a suitable detector.

Objective: To quantify the concentrations of MAA, AA, FAA, and 4-AAA in plasma or urine over time.

Methodology:

-

Sample Collection: Blood or urine samples are collected from subjects at various time points after administration of metamizole.

-

Sample Preparation: Plasma is separated from blood by centrifugation. Proteins are precipitated from plasma or urine samples using an organic solvent (e.g., acetonitrile). The supernatant is then collected for analysis.

-

Chromatographic Separation: The prepared samples are injected into an HPLC system equipped with a reverse-phase column (e.g., C18). A mobile phase gradient is used to separate the different metabolites based on their polarity.

-

Detection: The eluted metabolites are detected using a diode-array detector (DAD) or a mass spectrometer (MS).

-

Quantification: The concentration of each metabolite is determined by comparing its peak area to that of a known concentration of a standard.

Conclusion

The mechanism of action of this compound is best understood within the context of its role as a pharmacologically inactive terminal metabolite of aminopyrine and metamizole. The therapeutic effects of these parent drugs are mediated by the precursor metabolites, 4-methylaminoantipyrine (MAA) and 4-aminoantipyrine (AA), which act as non-selective inhibitors of COX-1 and COX-2 enzymes, thereby reducing prostaglandin synthesis. This compound itself does not contribute to the analgesic or antipyretic activity. For drug development professionals, this underscores the importance of evaluating the full metabolic profile of a prodrug to identify the active moieties and understand the complete pharmacokinetic and pharmacodynamic picture.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetic profiles of the active metamizole metabolites in healthy horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of cyclooxygenase activity by metamizol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of metamizole (dipyrone) as an add-on in calves undergoing umbilical surgery | PLOS One [journals.plos.org]

- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]

Spectroscopic Profile of 4-Acetylaminoantipyrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Acetylaminoantipyrine (4-AAP), a significant metabolite of the analgesic drug metamizole. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable reference points for researchers in analytical chemistry, pharmacology, and drug development.

Molecular Structure and Properties

This compound, also known as N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, is a member of the pyrazole class of compounds.[1] It is functionally related to antipyrine and is a known drug metabolite.[1]

Molecular Formula: C₁₃H₁₅N₃O₂[2][3]

Molecular Weight: 245.28 g/mol [4]

Appearance: White to pale yellow crystalline solid.[2]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Table 1: ¹H NMR Spectroscopic Data for this compound [5]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.65 | Singlet | 1H | -NH- (Amide proton) |

| 7.61 - 7.17 | Multiplet | 5H | Aromatic protons (Phenyl group) |

| 3.08 | Singlet | 3H | N-CH₃ (Methyl group on pyrazole ring) |

| 2.20 | Singlet | 3H | C-CH₃ (Methyl group on pyrazole ring) |

| 2.04 | Singlet | 3H | -C(=O)CH₃ (Acetyl methyl group) |

Solvent: CDCl₃, Instrument Frequency: 90 MHz[5]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3400 - 3300 | Strong, Broad | N-H stretch (Amide) |

| ~1680 - 1640 | Strong | C=O stretch (Amide I) |

| ~1650 | Strong | C=O stretch (Pyrazole ring) |

| ~1600, ~1490 | Medium | C=C stretch (Aromatic ring) |

| ~1550 | Medium | N-H bend (Amide II) |

| ~1370 | Medium | C-H bend (Methyl groups) |

Note: The exact peak positions can vary slightly depending on the sample preparation method.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.

Table 3: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 245.12 | 58.2 | [M]⁺ (Molecular ion) |

| 203.1 | 24.9 | [M - C₂H₂O]⁺ |

| 84.1 | 61.3 | |

| 83.1 | 30.2 | |

| 56.1 | 100.0 | |

| 57.1 | 28.8 |

Ionization Method: Electron Impact (EI)[5]

High-resolution mass spectrometry (HRMS) data has also been reported, with the protonated molecule [M+H]⁺ observed at an m/z of 246.1237.[6]

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques. While specific, detailed protocols for each dataset are proprietary to the data source, the following provides an overview of the general methodologies employed.

NMR Spectroscopy

A solution of this compound was prepared in deuterated chloroform (CDCl₃). The ¹H NMR spectrum was recorded on a Varian A-60 or equivalent 90 MHz NMR spectrometer.[1][5] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

The solid sample of this compound was mixed with potassium bromide (KBr) powder and pressed into a thin pellet. The FTIR spectrum was then recorded using a spectrophotometer.[1] This method is a common technique for analyzing solid samples.

Mass Spectrometry

For the electron ionization (EI) mass spectrum, the sample was introduced into the mass spectrometer, and the molecules were bombarded with a high-energy electron beam. The resulting charged fragments were then separated by their mass-to-charge ratio. For Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, the compound was first separated on a liquid chromatograph and then introduced into the mass spectrometer, typically using electrospray ionization (ESI).[3][6] Tandem mass spectrometry (MS/MS) experiments involve the selection of a precursor ion, its fragmentation, and analysis of the product ions to provide more detailed structural information.[3]

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational set of spectroscopic data for this compound. For more in-depth analysis and access to raw spectral data, researchers are encouraged to consult the referenced databases and publications.

References

- 1. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 2. CAS 83-15-8: this compound | CymitQuimica [cymitquimica.com]

- 3. mzCloud – 4 Acetamidoantipyrine [mzcloud.org]

- 4. 4-アセトアミドアンチピリン analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-ACETAMIDOANTIPYRINE(83-15-8) 1H NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Acetylaminoantipyrine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Acetylaminoantipyrine, a significant metabolite of the widely used analgesic and antipyretic drug, metamizole. This document details its core physicochemical properties, metabolic pathway, and relevant experimental and analytical considerations.

Core Molecular and Physicochemical Properties

This compound, also known as N-acetyl-4-aminoantipyrine, is a key derivative of antipyrine.[1] Its fundamental molecular and physical characteristics are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅N₃O₂ | [1][2][3][4] |

| Molecular Weight | 245.28 g/mol | [1][3] |

| IUPAC Name | N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide | [1][3] |

| CAS Number | 83-15-8 | [3] |

| Appearance | White to off-white or yellow powder/solid | [5][6] |

| Melting Point | 200-203 °C | [6] |

| Solubility | Slightly soluble in Chloroform and Methanol | [6] |

| pKa (Predicted) | 12.84 ± 0.20 | [6] |

Metabolic Fate of Metamizole

This compound is not administered directly as a drug but is a principal metabolite of metamizole (also known as dipyrone).[3][5][6] Understanding its formation is crucial for pharmacokinetic and pharmacodynamic studies of metamizole. The metabolic cascade begins with the non-enzymatic hydrolysis of metamizole in the gastrointestinal tract to its primary active metabolite, 4-methylaminoantipyrine (MAA). MAA is then absorbed and further metabolized in the liver.

The metabolic conversion proceeds through two main pathways. One involves the demethylation of MAA to another active metabolite, 4-aminoantipyrine (AA). Subsequently, AA is acetylated to form the stable, inactive metabolite, this compound (AAA). The alternative pathway for MAA metabolism is oxidation to 4-formylaminoantipyrine (FAA).[7]

The following diagram illustrates the metabolic pathway from Metamizole to this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the acetylation of its precursor, 4-aminoantipyrine. The following protocol outlines a general procedure.

Materials:

-

4-Aminoantipyrine

-

Acetic anhydride

-

Glacial acetic acid (as solvent)

-

Sodium acetate (optional, as a catalyst)

-

Ethanol (for recrystallization)

-

Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus (Büchner funnel, filter paper)

Procedure:

-

Dissolution: Dissolve a known quantity of 4-aminoantipyrine in glacial acetic acid within a round-bottom flask equipped with a magnetic stir bar.

-

Acetylation: To the stirred solution, slowly add a molar excess (typically 1.5 to 2 equivalents) of acetic anhydride. The reaction is exothermic, and the addition should be controlled to maintain a moderate temperature.

-

Reaction: Heat the reaction mixture under reflux for a specified period (e.g., 1-2 hours) to ensure the completion of the acetylation. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation: After cooling the reaction mixture to room temperature, pour it into a beaker containing ice-cold water. This will cause the crude this compound to precipitate out of the solution.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any residual acetic acid and other water-soluble impurities.

-

Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure crystalline this compound.

-

Drying and Characterization: Dry the purified crystals in a vacuum oven. The final product can be characterized by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Analytical Determination by HPLC-MS/MS

The quantification of this compound and its related metabolites in biological matrices like plasma is crucial for pharmacokinetic studies. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for this purpose.

Sample Preparation (Plasma):

-

Protein Precipitation: To a known volume of plasma sample (e.g., 100 µL), add a precipitating agent such as acetonitrile (typically in a 3:1 ratio).

-

Vortexing and Centrifugation: Vortex the mixture thoroughly to ensure complete protein precipitation. Centrifuge the sample at high speed to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant, which contains the analyte of interest.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for injection into the HPLC system.

HPLC-MS/MS Conditions (Illustrative):

| Parameter | Condition |

| HPLC Column | C18 reverse-phase column (e.g., Hypersil ODS, 150 x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). |

| Flow Rate | 0.5 - 1.0 mL/min |

| Injection Volume | 5 - 20 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Mass Spectrometer | Triple Quadrupole (QqQ) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition | Precursor ion [M+H]⁺ → Product ion (specific fragments to be determined) |

Pharmacokinetic Data

The pharmacokinetic profile of metamizole's metabolites is essential for determining its efficacy and safety. The following table summarizes key pharmacokinetic parameters for the major metabolites.

| Metabolite | T₁/₂ (Elimination Half-life) | Protein Binding | Notes |

| 4-Methylaminoantipyrine (MAA) | 2.6 - 3.5 hours | < 60% | The primary active metabolite.[8] |

| 4-Aminoantipyrine (AA) | 3.8 hours (rapid acetylators), 5.5 hours (slow acetylators) | < 60% | An active metabolite.[8] |

| This compound (AAA) | - | < 60% | An inactive metabolite.[8] |

| 4-Formylaminoantipyrine (FAA) | - | < 60% | An inactive metabolite.[8] |

Note: The elimination half-life for AAA and FAA is not typically reported as they are considered terminal, inactive metabolites.

This technical guide provides foundational information for researchers and professionals working with this compound. For specific applications, further optimization of the described protocols may be necessary.

References

- 1. researchgate.net [researchgate.net]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. sist.sathyabama.ac.in [sist.sathyabama.ac.in]

- 4. mzCloud – 4 Acetamidoantipyrine [mzcloud.org]

- 5. Quantification of 4-methylaminoantipyrine, the active metabolite of dipyrone, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Biological Role of 4-Acetylaminoantipyrine in Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetylaminoantipyrine (4-AAA) is a principal metabolite of the widely used analgesic and antipyretic drugs metamizole (dipyrone) and aminopyrine. Its formation is a key step in the detoxification and elimination of these pharmaceutical compounds. This technical guide provides an in-depth overview of the biological role of 4-AAA in metabolic pathways, with a focus on the enzymatic processes governing its formation, its pharmacokinetic profile, and its clinical significance. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in pharmacology, toxicology, and drug development.

Introduction

This compound (4-AAA) is recognized as a major terminal metabolite of metamizole and aminopyrine.[1][2] The metabolic pathway leading to 4-AAA is crucial for the clearance of these drugs from the body. Understanding the kinetics and genetic factors influencing this pathway is essential for predicting drug efficacy, inter-individual variability in drug response, and potential drug-drug interactions. This guide will explore the core aspects of 4-AAA's role in metabolic pathways, providing both a comprehensive overview and detailed experimental insights.

Metabolic Pathway of this compound

The formation of 4-AAA is the culmination of a multi-step metabolic process that begins with the administration of metamizole or aminopyrine.

From Parent Drug to 4-Aminoantipyrine

Metamizole is a prodrug that is rapidly hydrolyzed non-enzymatically in the gastrointestinal tract to its primary active metabolite, 4-methylaminoantipyrine (4-MAA).[2][3] 4-MAA is then absorbed and undergoes further metabolism in the liver. The two main subsequent metabolites are 4-aminoantipyrine (4-AA) and 4-formylaminoantipyrine (4-FAA).[2][3] The conversion of 4-MAA to 4-AA is a demethylation reaction primarily catalyzed by cytochrome P450 (CYP) enzymes, with CYP1A2 being the major contributor, and minor roles played by CYP2C19 and CYP2D6.[4]

The Final Acetylation Step: Formation of this compound

The immediate precursor to 4-AAA is 4-aminoantipyrine (4-AA). The final step in this metabolic cascade is the N-acetylation of the primary amino group of 4-AA to form 4-AAA. This reaction is catalyzed by the cytosolic enzyme N-acetyltransferase 2 (NAT2).[2][3]

Quantitative Data on Metabolism and Pharmacokinetics

The pharmacokinetics of metamizole and its metabolites have been studied in various populations. A key factor influencing the metabolic profile is the genetic polymorphism of the N-acetyltransferase 2 (NAT2) enzyme, which leads to distinct "slow," "intermediate," and "rapid" acetylator phenotypes.[5]

Pharmacokinetic Parameters of Metamizole Metabolites

While specific pharmacokinetic data for 4-AAA is often reported in the context of its parent drug, the following table summarizes key parameters for the major metabolites of metamizole in humans.

| Metabolite | Half-life (t½) [h] | Tmax [h] | Bioavailability (%) | Reference |

| 4-Methylaminoantipyrine (4-MAA) | 2.6 - 3.5 | 1.2 - 2.0 | ~85 (oral) | [6] |

| 4-Aminoantipyrine (4-AA) | 3.8 (rapid acetylators) | - | - | [6] |

| 5.5 (slow acetylators) | [6] | |||

| This compound (4-AAA) | Markedly impaired elimination in renal disease | - | - | [6] |

| 4-Formylaminoantipyrine (4-FAA) | Markedly impaired elimination in renal disease | - | - | [6] |

Table 1: Pharmacokinetic Parameters of Major Metamizole Metabolites in Humans.

Enzyme Kinetics of 4-AAA Formation

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 4-AAA metabolism.

Quantification of this compound in Human Plasma by HPLC-UV

This protocol describes a method for the determination of 4-AAA and its precursor metabolites in human plasma.

4.1.1. Materials and Reagents

-

This compound (4-AAA) reference standard

-

4-Aminoantipyrine (4-AA) reference standard

-

4-Methylaminoantipyrine (4-MAA) reference standard

-

4-Formylaminoantipyrine (4-FAA) reference standard

-

Internal Standard (e.g., phenacetin)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate

-

Formic acid

-

Human plasma (drug-free)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

4.1.2. Sample Preparation

-

To 1 mL of human plasma, add the internal standard.

-

Precondition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

4.1.3. HPLC-UV Conditions

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (acetonitrile).

-

0-2 min: 95% A, 5% B

-

2-10 min: Gradient to 40% A, 60% B

-

10-12 min: Gradient back to 95% A, 5% B

-

12-15 min: Re-equilibration at 95% A, 5% B

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection Wavelength: 254 nm

-

Column Temperature: 30°C

4.1.4. Workflow Diagram

In Vitro N-acetyltransferase 2 (NAT2) Activity Assay

This protocol outlines a method to determine the enzymatic activity of NAT2 using 4-aminoantipyrine as a substrate.

4.2.1. Materials and Reagents

-

Recombinant human NAT2 enzyme (or liver cytosol preparation)

-

4-Aminoantipyrine (4-AA)

-

Acetyl-Coenzyme A (AcCoA)

-

Dithiothreitol (DTT)

-

Tris-HCl buffer (pH 7.5)

-

Acetonitrile

-

Trichloroacetic acid (TCA)

-

HPLC system as described in section 4.1.3.

4.2.2. Enzyme Assay Protocol

-

Prepare a reaction mixture containing Tris-HCl buffer, DTT, and AcCoA.

-

Add the NAT2 enzyme preparation to the reaction mixture and pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding 4-aminoantipyrine.

-

Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard, followed by TCA to precipitate proteins.

-

Centrifuge the mixture to pellet the precipitated protein.

-

Analyze the supernatant for the formation of this compound using the HPLC-UV method described above.

4.2.3. Logical Relationship of Assay Components

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Functional Characterization of the Effects of N-acetyltransferase 2 Alleles on N-acetylation of Eight Drugs and Worldwide Distribution of Substrate-Specific Diversity [frontiersin.org]

- 3. dolor.org.co [dolor.org.co]

- 4. researchgate.net [researchgate.net]

- 5. Quantification of 4-methylaminoantipyrine, the active metabolite of dipyrone, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-acetyltransferase 2 acetylator genotype-dependent N-acetylation of 4-aminobiphenyl in cryopreserved human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Development and Validation of Analytical Methods for 4-Acetylaminoantipyrine

Introduction

4-Acetylaminoantipyrine (4-AAP), also known as N-antipyrinylacetamide, is a key metabolite of the non-steroidal anti-inflammatory drug (NSAID) metamizole.[1] It is also used as a reagent in biochemical reactions and various analytical applications.[2][3] Given its relevance in pharmaceutical and biochemical studies, the development of robust, accurate, and reliable analytical methods for its quantification is essential. This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry, tailored for researchers, scientists, and professionals in drug development.

Part 1: High-Performance Liquid Chromatography (HPLC) Method

This section details a stability-indicating reversed-phase HPLC (RP-HPLC) method for the accurate quantification of this compound.

Experimental Protocol: HPLC

1. Materials and Reagents:

-

This compound Reference Standard (≥98.5% purity)

-

Methanol (HPLC Grade)

-

Acetonitrile (HPLC Grade)

-

Sodium Acetate Anhydrate

-

Acetic Acid

-

Deionized Water (Milli-Q or equivalent)

-

0.45 µm Membrane Filters

2. Equipment:

-

HPLC system with UV or DAD detector

-

Analytical balance

-

pH meter

-

Sonicator

-

Volumetric flasks and pipettes

3. Chromatographic Conditions: The following conditions can be used as a starting point for method development and are based on methods for structurally related compounds.[4][5]

| Parameter | Recommended Condition |

| Column | Hypersil ODS (C18), 150 x 4.6 mm, 5 µm |

| Mobile Phase | Methanol : 0.05 M Sodium Acetate Buffer (pH 5.5) (60:40, v/v) |

| Flow Rate | 1.3 - 1.5 mL/min |

| Detection Wavelength | 253 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient (approx. 25°C) |

| Run Time | ~7 minutes |

4. Preparation of Solutions:

-

0.05 M Sodium Acetate Buffer (pH 5.5): Dissolve the appropriate amount of sodium acetate in deionized water. Adjust the pH to 5.5 ± 0.05 using acetic acid.[4]

-

Mobile Phase Preparation: Mix methanol and the prepared buffer in a 60:40 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas by sonication for at least 15 minutes before use.[6]

-

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1.0 to 50.0 µg/mL.

5. Sample Preparation:

-

For Bulk Drug: Accurately weigh a quantity of the sample equivalent to 10 mg of this compound, dissolve in the mobile phase in a 100 mL volumetric flask, and dilute to the mark. Filter the solution through a 0.45 µm filter before injection.

-

For Formulations (e.g., Tablets): Weigh and finely powder a representative number of tablets. Transfer a quantity of the powder equivalent to 10 mg of this compound to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution. Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm filter.

Method Validation Summary

The developed method should be validated according to ICH guidelines. The following tables summarize expected performance data.

Table 1: Linearity and Range

| Parameter | Result |

| Linearity Range | 1.0 - 50.0 µg/mL |

| Regression Equation | y = mx + c |

| Correlation Coefficient (r²) | > 0.999 |

Table 2: Precision

| Precision Level | Concentration (µg/mL) | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=6) |

| Low (LQC) | 5.0 | < 2.0% | < 2.0% |

| Medium (MQC) | 25.0 | < 2.0% | < 2.0% |

| High (HQC) | 45.0 | < 2.0% | < 2.0% |

Table 3: Accuracy (Recovery)

| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

| 80% | 20.0 | Value | 98.0 - 102.0% |

| 100% | 25.0 | Value | 98.0 - 102.0% |

| 120% | 30.0 | Value | 98.0 - 102.0% |

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

| Parameter | Result (µg/mL) |

| LOD | ~0.2 µg/mL |

| LOQ | ~0.6 µg/mL |

Table 5: Solution Stability

| Condition | Time (hours) | % Assay Change |

| Room Temperature | 24 | < 2.0% |

| Refrigerated (2-8°C) | 96 | < 2.0%[4] |

Visualization: HPLC Workflow

Caption: General workflow for the HPLC analysis of this compound.

Part 2: UV-Vis Spectrophotometric Method

This method is a simpler, more rapid technique suitable for routine quality control where a stability-indicating method is not required. It relies on the principle of oxidative coupling reactions, often using 4-aminoantipyrine (a related compound) as a reagent to detect phenols, but direct spectrophotometry of this compound is also feasible.[7][8]

Experimental Protocol: Spectrophotometry

1. Materials and Reagents:

-

This compound Reference Standard

-

Methanol (Spectroscopic Grade) or Deionized Water

-

Ammonia Buffer

-

Potassium Ferricyanide solution[8]

-

N,N-dimethylaniline (for colorimetric method)[7]

2. Equipment:

-

Double-beam UV-Vis Spectrophotometer

-

Matched quartz cuvettes (1 cm path length)

-

Analytical balance

-

Volumetric flasks and pipettes

3. Procedure (Direct UV Method):

-

Solvent Selection: Determine the wavelength of maximum absorbance (λmax) by scanning a dilute solution of this compound in methanol or deionized water between 200-400 nm.

-

Standard Stock Solution (100 µg/mL): Prepare as described in the HPLC section, using the selected solvent.

-

Working Standard Solutions: Prepare a series of dilutions (e.g., 2, 4, 6, 8, 10 µg/mL) from the stock solution.

-

Calibration Curve: Measure the absorbance of each working standard solution at the λmax against a solvent blank. Plot a graph of absorbance versus concentration.

-

Sample Analysis: Prepare the sample solution as described previously to obtain a theoretical concentration within the calibration range. Measure its absorbance and calculate the concentration using the regression equation from the calibration curve.

4. Procedure (Colorimetric Oxidative Coupling Method):

-

This method is primarily for determining phenols using 4-aminoantipyrine as a reagent.[8] A similar principle could be adapted for derivatives.

-

To a series of standard solutions, add ammonia buffer to make the solution alkaline.[8]

-

Add N,N-dimethylaniline reagent, followed by an oxidizing agent like Potassium Ferricyanide or NaIO4.[7][8]

-

Allow time for color development (e.g., stable for over 6 hours).[7]

-

Measure the absorbance at the λmax of the colored product (e.g., 550 nm).[7]

-

Plot a calibration curve and determine the concentration of the unknown sample.

Visualization: Analyte-Reagent Interaction

Caption: Principle of the oxidative coupling reaction for spectrophotometry.

References

- 1. This compound | C13H15N3O2 | CID 65743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 83-15-8: this compound | CymitQuimica [cymitquimica.com]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. Validated HPLC Determination of 4-Dimethylaminoantipyrine in Different Suppository Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Validated HPLC determination of 4-dimethylaminoantipyrine in different suppository bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. “Eco-friendly HPLC method for analysis of dipyrone and hyoscine in different matrices with biomonitoring” - PMC [pmc.ncbi.nlm.nih.gov]

- 7. impactfactor.org [impactfactor.org]

- 8. impactfactor.org [impactfactor.org]

Application Note and Protocol for the Quantification of 4-Acetylaminoantipyrine using High-Performance Liquid Chromatography (HPLC)

Introduction

4-Acetylaminoantipyrine (4-AAP) is a known metabolite of the analgesic and antipyretic drug metamizole (dipyrone).[1] Its quantification is crucial for pharmacokinetic studies, drug metabolism research, and quality control of pharmaceutical formulations. This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the precise determination of this compound. The described protocol is applicable to researchers, scientists, and professionals involved in drug development and analysis.

Principle

The method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a buffered organic-aqueous mixture. The concentration of this compound in the sample is determined by comparing the peak area of the analyte to that of a standard of known concentration.

Experimental Protocols

1. Materials and Reagents

-

This compound analytical standard (≥98.5% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Sodium acetate (analytical grade)

-

Acetic acid (analytical grade)

-

Water (HPLC grade or Milli-Q)

-

0.45 µm membrane filters

2. Instrumentation

-

HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

A C18 analytical column (e.g., Hypersil ODS, 150 x 4.6 mm, 5 µm particle size) is a suitable choice.[2][3]

-

Data acquisition and processing software.

3. Preparation of Solutions

-

Mobile Phase: A mixture of methanol and 0.05 M sodium acetate buffer (pH 5.5) in a 60:40 (v/v) ratio.[2][3] To prepare the buffer, dissolve the appropriate amount of sodium acetate in water, adjust the pH to 5.5 with acetic acid, and filter through a 0.45 µm membrane filter. Degas the mobile phase before use.

-

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 100 mL of the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1.0 to 50.0 µg/mL.

4. Sample Preparation

-

For Drug Substance: Accurately weigh a quantity of the this compound drug substance, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range.

-

For Pharmaceutical Formulations (e.g., Tablets):

-

Weigh and finely powder a representative number of tablets.

-

Accurately weigh a portion of the powder equivalent to a known amount of this compound.

-

Transfer the powder to a volumetric flask and add the mobile phase to about 70% of the volume.

-

Sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

-

Make up the volume with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

For Biological Matrices (e.g., Plasma): Sample preparation for biological fluids often requires more extensive cleanup, such as protein precipitation or solid-phase extraction, to remove interfering substances.[4][5] A protein precipitation step with acetonitrile could be a starting point.

5. Chromatographic Conditions

The following chromatographic conditions can be used as a starting point and should be optimized for the specific instrument and column used.

| Parameter | Value |

| Column | C18 (e.g., Hypersil ODS, 150 x 4.6 mm, 5 µm)[2][3] |

| Mobile Phase | Methanol : 0.05 M Sodium Acetate Buffer (pH 5.5) (60:40, v/v)[2][3] |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL[2][3] |

| Column Temperature | Ambient or 25 °C |

| Detection Wavelength | 253 nm[2][3] |

| Run Time | Approximately 10 minutes |

Data Presentation

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | > 2000 |

| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |

Table 2: Method Validation Summary (Hypothetical Data)

| Parameter | Result |

| Linearity Range | 1.0 - 50.0 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.6 µg/mL |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (RSD%) | |

| - Intraday | < 2.0% |

| - Interday | < 2.0% |

| Robustness | Unaffected by minor changes in flow rate and mobile phase composition. |

Mandatory Visualization

Caption: Experimental workflow for the HPLC quantification of this compound.

References

- 1. This compound | C13H15N3O2 | CID 65743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Validated HPLC Determination of 4-Dimethylaminoantipyrine in Different Suppository Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Validated HPLC determination of 4-dimethylaminoantipyrine in different suppository bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantification of 4-methylaminoantipyrine, the active metabolite of dipyrone, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Methylamino antipyrine determination in human plasma by high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the GC-MS Analysis of 4-Acetylaminoantipyrine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 4-Acetylaminoantipyrine, a primary metabolite of the drug metamizole (dipyrone). Given the polar nature of this compound, derivatization is a critical step to ensure volatility and thermal stability for successful GC-MS analysis. The following protocols are designed to be a comprehensive guide for the quantitative and qualitative analysis of this compound in various matrices.

Introduction

This compound (4-AAA) is a member of the pyrazole class of compounds and a major metabolite of metamizole, a widely used analgesic and antipyretic drug. Monitoring its concentration in biological fluids is crucial for pharmacokinetic and toxicological studies. While Liquid Chromatography-Mass Spectrometry (LC-MS) is frequently employed for its analysis, GC-MS offers a robust and high-resolution alternative, particularly when coupled with appropriate sample preparation and derivatization. This application note outlines a complete workflow from sample preparation to data analysis for this compound using GC-MS.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for the extraction of this compound from biological matrices such as plasma or urine.

Materials:

-

Biological matrix (e.g., plasma, urine)

-

Internal Standard (IS) solution (e.g., 4-Aminoantipyrine-d3, 1 µg/mL in methanol)

-

Ethyl acetate (HPLC grade)

-

Sodium hydroxide solution (1 M)

-

Hydrochloric acid solution (1 M)

-

Anhydrous sodium sulfate

-

Centrifuge tubes (15 mL)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Pipette 1 mL of the biological sample into a 15 mL centrifuge tube.

-

Add 50 µL of the internal standard solution.

-

To adjust the pH, add 100 µL of 1 M sodium hydroxide solution and vortex for 30 seconds.

-

Add 5 mL of ethyl acetate to the tube.

-

Vortex vigorously for 2 minutes to ensure thorough mixing.

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean centrifuge tube.

-

Repeat the extraction (steps 4-7) with another 5 mL of ethyl acetate and combine the organic layers.

-

Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

The dried residue is now ready for derivatization.

Derivatization: Silylation

Silylation is a common derivatization technique for compounds with active hydrogens, such as the amide group in this compound, to increase their volatility.

Materials:

-

Dried sample extract from section 2.1

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine (anhydrous)

-

Heating block or oven

-

GC vials with inserts

Procedure:

-

Reconstitute the dried extract in 50 µL of anhydrous pyridine.

-

Add 50 µL of BSTFA with 1% TMCS to the vial.

-

Cap the vial tightly and vortex for 30 seconds.

-

Heat the vial at 70°C for 60 minutes in a heating block or oven.

-

Allow the vial to cool to room temperature.

-

The sample is now ready for GC-MS analysis. A 1 µL aliquot is typically injected.

GC-MS Instrumentation and Conditions

The following are recommended starting conditions and can be optimized for specific instrumentation.

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 280°C |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Oven Program | Initial temperature 150°C, hold for 1 min, ramp at 15°C/min to 300°C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Electron Energy | 70 eV |

| Acquisition Mode | Full Scan (m/z 50-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |

| Transfer Line Temp. | 280°C |

Quantitative Data

For quantitative analysis using SIM mode, the following ions are recommended based on the mass spectrum of derivatized this compound. The exact m/z values for the silylated derivative should be confirmed by running a full scan analysis of a standard. The data presented here is based on the underivatized molecule for ion selection guidance.[1]

| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | Expected Retention Time (min) |

| 4-AAA (TMS derivative) | To be determined | To be determined | To be determined | ~10 - 12 |

| 4-Aminoantipyrine-d3 (IS) | To be determined | To be determined | To be determined | Slightly different from 4-AAA |

Note: The m/z values and retention time for the TMS-derivatized compound need to be experimentally determined. The expected retention time is an estimate based on typical GC-MS runs for similar compounds.

Calibration Curve: A calibration curve should be prepared by spiking blank matrix with known concentrations of this compound (e.g., 10, 50, 100, 500, 1000 ng/mL) and the internal standard. The peak area ratio of the analyte to the internal standard is then plotted against the concentration.

Visualizations

Caption: Experimental workflow for the GC-MS analysis of this compound.

Discussion

Method Considerations:

-

Derivatization Optimization: The choice of derivatization reagent, temperature, and time can significantly impact the reaction yield and stability of the derivative. While silylation with BSTFA is recommended, other reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can also be explored.

-

Matrix Effects: Biological samples are complex, and matrix components can interfere with the analysis. The described LLE protocol is designed to minimize these effects. For challenging matrices, a solid-phase extraction (SPE) cleanup step may be necessary.

-

Column Choice: A non-polar column like a DB-5ms is a good starting point. For improved separation from interfering compounds, a column with a different polarity may be evaluated.

Troubleshooting:

-

Poor Peak Shape: This may be due to incomplete derivatization or active sites in the GC system (injector liner, column). Ensure reagents are fresh and anhydrous. Deactivated liners are recommended.

-

Low Sensitivity: This could result from inefficient extraction or derivatization, or sample degradation. Optimize each step of the protocol. Ensure the MS is properly tuned.

-

Interference Peaks: Co-eluting compounds from the matrix can interfere with the analyte peak. Adjust the GC temperature program or consider a more selective cleanup method.

By following these detailed protocols and considering the key aspects of the methodology, researchers can successfully implement a robust GC-MS method for the analysis of this compound.

References

Application Notes and Protocols: 4-Acetylaminoantipyrine as a Reference Standard in Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetylaminoantipyrine (4-AAP), also known as N-acetyl-4-aminoantipyrine or 4-acetamidoantipyrine, is a key analytical reagent and a significant metabolite of the pharmaceutical compounds aminopyrine and metamizole.[1][2][3][4] Its primary application in analytical chemistry is as a reference standard and a chromogenic reagent in spectrophotometric and chromatographic assays. 4-AAP itself is often used in assays where its precursor, 4-aminoantipyrine (4-AP), undergoes an oxidative coupling reaction with phenols or other aromatic compounds to produce a colored dye.[5] This reaction forms the basis of highly sensitive methods for the quantification of phenols in various matrices, including water and pharmaceutical formulations.[6][7][8] Furthermore, this reaction is utilized in enzymatic assays to determine the activity of enzymes that produce hydrogen peroxide, such as glucose oxidase and cholesterol oxidase.

These application notes provide detailed protocols for the use of this compound as a reference standard in key assays, along with the necessary data for validation and interpretation.

Physicochemical Properties of this compound

A solid understanding of the physicochemical properties of this compound is essential for its proper handling and use as a reference standard.

| Property | Value | Reference |

| Synonyms | 4-Acetamidoantipyrine, 4-Acetylaminophenazone, N-Antipyrinylacetamide | |

| Molecular Formula | C₁₃H₁₅N₃O₂ | [9][10] |

| Molecular Weight | 245.28 g/mol | [4] |

| Appearance | White to pale yellow crystalline solid | [9] |

| Melting Point | 200-203 °C | |

| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water. | [9] |

| Purity (as a standard) | ≥98.5% (HPLC) |

Application 1: Spectrophotometric Determination of Phenols

The oxidative coupling of 4-aminoantipyrine (often generated in situ or used directly) with phenolic compounds in the presence of an oxidizing agent, such as potassium ferricyanide, is a widely used method for the colorimetric determination of phenols.[7][8] The reaction produces a stable, colored antipyrine dye, and the intensity of the color, measured by a spectrophotometer, is directly proportional to the concentration of the phenolic compound.

Reaction Pathway: Oxidative Coupling

The fundamental reaction involves the electrophilic substitution of the phenol by 4-aminoantipyrine, followed by oxidation to form a quinoneimine dye.

Caption: Oxidative coupling reaction for phenol determination.

Experimental Protocol: Spectrophotometric Determination of Phenol

This protocol is adapted from standard methods for the analysis of phenols in water.[7][8]

1. Reagents and Materials:

-

This compound Reference Standard: To be used for preparing a stock solution of its active form, 4-aminoantipyrine, or for validation purposes.

-

Phenol Reference Standard

-

4-Aminoantipyrine Solution (0.0025 M): Dissolve 25 mg of 4-aminoantipyrine in 50 mL of deionized water. Prepare fresh daily.

-

Potassium Ferricyanide Solution [K₃Fe(CN)₆] (0.04 M): Dissolve 1.32 g of K₃Fe(CN)₆ in 100 mL of deionized water. Store in a brown bottle.

-

Ammonium Hydroxide Buffer (pH 10 ± 0.2): Mix 67.5 g of ammonium chloride with 570 mL of concentrated ammonium hydroxide and dilute to 1 L with deionized water.

-

Chloroform (optional, for extraction)

-

Spectrophotometer

2. Preparation of Standard Solutions:

-

Phenol Stock Solution (100 mg/L): Dissolve 100 mg of phenol in 1 L of deionized water.

-

Phenol Working Standards: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 0.1 to 1.0 mg/L).

3. Assay Procedure:

-

To 100 mL of each standard and sample, add 2.0 mL of the ammonium hydroxide buffer and mix well.

-

Add 2.0 mL of the 4-aminoantipyrine solution and mix.

-

Add 2.0 mL of the potassium ferricyanide solution and mix thoroughly.

-

Allow the color to develop for 15 minutes.

-

Measure the absorbance at 510 nm against a reagent blank.

-

For lower concentrations, an extraction with chloroform can be performed to concentrate the dye before measurement.

Quantitative Data

The performance of the assay should be validated by determining the following parameters:

| Parameter | Typical Value |

| Wavelength of Maximum Absorbance (λmax) | 510 nm |

| Linearity Range | 0.1 - 1.0 mg/L (direct), ≥ 5 µg/L (with extraction)[7] |

| Molar Absorptivity | Varies with the specific phenolic compound |

| Limit of Detection (LOD) | Dependent on instrument and specific phenol |

| Limit of Quantification (LOQ) | Dependent on instrument and specific phenol |

| Precision (RSD%) | < 5% |

Application 2: Enzymatic Assay for Hydrogen Peroxide

This assay is based on the horseradish peroxidase (HRP) catalyzed oxidation of a chromogenic substrate by hydrogen peroxide. 4-Aminoantipyrine is used in conjunction with a phenolic compound to produce a colored product. The rate of color formation is proportional to the concentration of hydrogen peroxide.

Experimental Workflow: H₂O₂ Determination

Caption: Workflow for the enzymatic determination of H₂O₂.

Experimental Protocol: Hydrogen Peroxide Assay

This protocol is based on a standard horseradish peroxidase assay.[11][12]

1. Reagents and Materials:

-

This compound Reference Standard

-

Hydrogen Peroxide (H₂O₂) Standard Solution

-

Horseradish Peroxidase (HRP) Solution

-

Phosphate Buffer (0.2 M, pH 7.0)

-

Phenol Solution (0.17 M): Dissolve 810 mg of phenol in 50 mL of deionized water.

-

4-Aminoantipyrine Solution (0.0025 M): Dissolve 25 mg of 4-aminoantipyrine in 50 mL of deionized water.

2. Preparation of Reaction Mixture:

-

Prepare a fresh reaction mixture containing:

-

Phosphate buffer (pH 7.0)

-

Phenol solution

-

4-Aminoantipyrine solution

-

HRP solution

-

3. Assay Procedure:

-

Pipette the reaction mixture into cuvettes and equilibrate to 25°C.

-

Add the hydrogen peroxide standard or sample to initiate the reaction.

-

Immediately start monitoring the increase in absorbance at 510 nm over time.

-

The rate of change in absorbance is proportional to the hydrogen peroxide concentration.

Quantitative Data

| Parameter | Typical Value |

| Wavelength of Maximum Absorbance (λmax) | 510 nm |

| Linearity Range | 5 ng to 50 µg of H₂O₂[13] |

| Relative Standard Deviation (RSD%) | 1.05% (for n=10)[13] |

Application 3: HPLC Analysis

This compound can be used as a reference standard for its own quantification or as an internal standard in the HPLC analysis of other compounds. This is particularly relevant in pharmacokinetic studies of drugs that metabolize to 4-AAP.

Experimental Workflow: HPLC Analysis

Caption: General workflow for HPLC analysis.

Experimental Protocol: HPLC Determination

The following is a general HPLC method that can be adapted for the analysis of this compound. Method parameters may require optimization for specific applications. A related method for a similar compound, 4-dimethylaminoantipyrine, has been validated.[14]

1. Instrumentation and Conditions:

-

HPLC System: With UV detector.

-

Column: C18, 5 µm, 4.6 x 150 mm.[14]

-

Mobile Phase: Methanol:Sodium Acetate Buffer (pH 5.5, 0.05 M) (60:40, v/v).[14]

-

Flow Rate: 1.5 mL/min.[14]

-

Detection Wavelength: 253 nm.[14]

-

Injection Volume: 20 µL.[14]

2. Preparation of Solutions:

-

Standard Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution. Further dilute to obtain a series of calibration standards.

-

Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm filter before injection.

3. Analysis:

-

Inject the standards and samples into the HPLC system.

-

Identify the peak corresponding to this compound by its retention time.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the samples from the calibration curve.

Quantitative Data for HPLC Method Validation

| Parameter | Guideline |

| Linearity (r²) | > 0.999 |

| Accuracy (Recovery %) | 98 - 102% |

| Precision (RSD%) | < 2% |

| Limit of Detection (LOD) | To be determined experimentally |

| Limit of Quantification (LOQ) | To be determined experimentally |

| Specificity | No interference from other components at the retention time of 4-AAP |

Conclusion

This compound is a versatile and reliable reference standard for a variety of analytical assays. Its utility in the spectrophotometric determination of phenols and enzymatic assays for hydrogen peroxide is well-established, providing sensitive and reproducible results. Furthermore, its application as a standard in HPLC methods is crucial for pharmacokinetic and quality control studies. The protocols and data presented in these application notes provide a solid foundation for the successful implementation of these assays in a research or industrial setting. Proper validation of these methods according to the specific matrix and instrumentation is always recommended.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C13H15N3O2 | CID 65743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. epa.gov [epa.gov]

- 8. images.hach.com [images.hach.com]

- 9. CAS 83-15-8: this compound | CymitQuimica [cymitquimica.com]

- 10. This compound | CymitQuimica [cymitquimica.com]

- 11. goldbio.com [goldbio.com]

- 12. Peroxidase - Assay | Worthington Biochemical [worthington-biochem.com]

- 13. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 14. Validated HPLC Determination of 4-Dimethylaminoantipyrine in Different Suppository Bases - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Detection of 4-Acetylaminoantipyrine in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetylaminoantipyrine (4-AAA) is a major metabolite of the widely used analgesic and antipyretic drug, metamizole (also known as dipyrone). The quantification of 4-AAA in biological matrices such as plasma and urine is crucial for pharmacokinetic and toxicokinetic studies, as well as for monitoring drug metabolism and patient compliance. These application notes provide detailed protocols for the sensitive and accurate detection of this compound in biological samples using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of Metamizole

Metamizole is a prodrug that is rapidly hydrolyzed in the gastrointestinal tract to its primary active metabolite, 4-methylaminoantipyrine (4-MAA). 4-MAA is then further metabolized in the liver to other active and inactive metabolites, including 4-aminoantipyrine (4-AA). Subsequently, 4-AA is acetylated to form this compound (4-AAA).[1] The metabolic conversion of 4-AA to 4-AAA is mediated by the N-acetyltransferase 2 (NAT2) enzyme.

Quantitative Data Summary

The following table summarizes the performance characteristics of various analytical methods for the quantification of this compound and its related metabolites in biological samples.

| Analyte | Biological Matrix | Analytical Method | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Reference |

| This compound | Plasma, Urine | HPLC-UV | 1 - 150 | 0.1 (plasma) | - | - | [2] |

| 4-Methylaminoantipyrine | Plasma | LC-MS | 0.2 - 10.0 | 0.04 | - | 80 | [2][3] |

| 4-Aminoantipyrine | Bovine Urine | HPLC-UV | 2.5 - 60 | - | 2.5 | - | |

| 4-Methylaminoantipyrine | Plasma | LC-MS/MS | 0.1 - 20 | - | - | - | [4] |

Experimental Protocols

General Sample Handling and Storage

Collect blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA, heparin). Centrifuge the blood samples to separate plasma. Urine samples should be collected in clean containers. All biological samples should be stored at -20°C or lower until analysis to minimize degradation of the analyte.

Experimental Workflow Overview

Protocol 1: Protein Precipitation (PPT) for Plasma Samples

This protocol is a rapid and simple method for sample clean-up, suitable for both HPLC-UV and LC-MS/MS analysis.

Materials:

-

Human plasma

-

Acetonitrile (ACN), HPLC grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 200 µL of plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 600 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of ACN to plasma).

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully collect the supernatant and transfer it to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase used for the subsequent chromatographic analysis.

-

Vortex for 30 seconds and transfer to an autosampler vial for injection.

Protocol 2: Liquid-Liquid Extraction (LLE) for Urine Samples

LLE is a robust method for extracting 4-AAA from complex matrices like urine.

Materials:

-

Urine sample

-

Ethyl acetate, HPLC grade

-

Sodium hydroxide (NaOH) solution (1 M)

-

Glass centrifuge tubes (15 mL) with screw caps

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 1 mL of urine into a 15 mL glass centrifuge tube.

-

Add 100 µL of 1 M NaOH to adjust the pH to alkaline conditions.

-

Add 5 mL of ethyl acetate to the tube.

-

Cap the tube and vortex vigorously for 2 minutes.

-

Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase for analysis.

-

Vortex for 30 seconds and transfer to an autosampler vial.

Protocol 3: Solid-Phase Extraction (SPE) for Plasma and Urine Samples

SPE provides a cleaner extract compared to PPT and LLE, which can be beneficial for sensitive LC-MS/MS analysis.

Materials:

-

Plasma or urine sample

-

SPE cartridges (e.g., C18, 100 mg, 1 mL)

-

Methanol, HPLC grade

-

Deionized water

-

SPE vacuum manifold

Procedure:

-

Cartridge Conditioning:

-

Pass 1 mL of methanol through the SPE cartridge.

-

Pass 1 mL of deionized water through the cartridge. Do not allow the cartridge to dry.

-

-

Sample Loading:

-

Dilute 0.5 mL of plasma or urine with 0.5 mL of deionized water.

-

Load the diluted sample onto the conditioned SPE cartridge.

-

-

Washing:

-

Wash the cartridge with 1 mL of deionized water to remove interfering substances.

-

-

Elution:

-

Elute the analyte with 1 mL of methanol into a clean collection tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Analysis:

-

Vortex for 30 seconds and transfer to an autosampler vial for injection.

-

Protocol 4: HPLC-UV Analysis

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of methanol and phosphate buffer (e.g., 20 mM, pH 6.0) in a 40:60 (v/v) ratio.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection Wavelength: 254 nm.

-

Column Temperature: 25°C.

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the prepared sample extract.

-

Monitor the chromatogram for the peak corresponding to this compound.

-

Quantify the analyte by comparing its peak area to a calibration curve prepared with known concentrations of 4-AAA standard.

Protocol 5: LC-MS/MS Analysis

This method offers high selectivity and sensitivity for the quantification of 4-AAA.

Instrumentation and Conditions:

-

LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

Mass Spectrometry Parameters (Multiple Reaction Monitoring - MRM):

-

Precursor Ion (Q1): m/z 246.1 [M+H]⁺

-

Product Ions (Q3): m/z 144.1 and m/z 204.1 (the more intense ion should be used for quantification and the other for confirmation).

-

Collision Energy: Optimize for the specific instrument, typically in the range of 15-30 eV.

Procedure:

-

Optimize the MS parameters by infusing a standard solution of 4-AAA.

-

Equilibrate the LC-MS/MS system with the initial mobile phase conditions.

-

Inject the prepared sample extract.

-

Acquire data in MRM mode using the specified transitions.

-

Quantify 4-AAA by comparing the peak area of the quantification transition to a calibration curve.

Disclaimer

These protocols provide a general guideline for the detection of this compound. It is highly recommended that each laboratory validates the chosen method according to their specific instrumentation and regulatory requirements. This may include assessing parameters such as selectivity, linearity, accuracy, precision, recovery, and stability.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantification of 4-methylaminoantipyrine, the active metabolite of dipyrone, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C13H15N3O2 | CID 65743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Methylamino antipyrine determination in human plasma by high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analysis of 4-Acetylaminoantipyrine

For Researchers, Scientists, and Drug Development Professionals

Introduction